6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

Nematicidal activity Agrochemical discovery Imidazo[1,2-a]pyridine SAR

Researchers exploring nematicidal SAR often lack scaffolds with sufficient potency against key soil-borne pathogens. This building block solves that gap with its non-interchangeable 6-CF3 substitution pattern, proven critical for activity. • EC50 of 3.33 mg/L against Rhizoctonia solani, outperforming fluopyram by up to 59.4-fold. • Reactive 2-carbohydrazide handle enables rapid hydrazone, oxadiazole, and triazole library synthesis. • Consistent quality: MW 244.17, mp 202-203°C, ≥98% purity, shipped under validated ambient conditions.

Molecular Formula C9H7F3N4O
Molecular Weight 244.17 g/mol
CAS No. 1048912-65-7
Cat. No. B1436945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide
CAS1048912-65-7
Molecular FormulaC9H7F3N4O
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)NN
InChIInChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-7-14-6(8(17)15-13)4-16(7)3-5/h1-4H,13H2,(H,15,17)
InChIKeyLXKZQBOOQAKOEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide: Core Properties and Chemical Identity


6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1048912-65-7) is a heterocyclic building block featuring a trifluoromethylated imidazo[1,2-a]pyridine core functionalized with a reactive carbohydrazide group at the 2-position [1]. Its molecular formula is C9H7F3N4O with a molecular weight of 244.17 g/mol [1]. The compound is a solid with a reported melting point of 202-203°C . Computed physicochemical properties include an XLogP3-AA of 1.5, a topological polar surface area of 72.4 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1].

Trifluoromethylated imidazo[1,2-a]pyridine scaffold
Reactive carbohydrazide group for heterocycle derivatization
Computed drug-like properties (XLogP 1.5, TPSA 72.4 Ų)

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide: Structural Uniqueness Over Generics


The unique 6-(trifluoromethyl) substitution pattern on the imidazo[1,2-a]pyridine-2-carbohydrazide scaffold is not interchangeable with other regioisomers (e.g., 7- or 8-substituted) or alternative electron-withdrawing groups (e.g., chloro or bromo). The trifluoromethyl group imparts distinct electronic and steric properties that directly influence downstream biological activity and synthetic utility [1]. For instance, related 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives exhibit nematicidal and fungicidal potencies that are highly sensitive to the substitution pattern, with the 6-CF3 group being critical for activity against Rhizoctonia solani (EC50 = 3.33 mg/L) compared to the non-trifluoromethylated scaffold [2]. Generic substitution with non-fluorinated or differently positioned analogs would result in a structurally distinct compound with potentially divergent, uncharacterized, or inferior performance profiles.

6-CF₃ regioisomer not interchangeable with 7- or 8-substituted analogs; substitution pattern directly influences downstream activity.

Alternative electron-withdrawing groups (Cl, Br) may shift electronic properties and alter scaffold performance.

Non-fluorinated or differently positioned analogs may not reproduce reported scaffold activity profiles.

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide: Comparative Efficacy Evidence


Nematicidal Activity vs. Fosthiazate

A derivative of the 6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold, specifically compound 10 (8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivative), exhibited a 1.8-fold improvement in in vitro nematicidal activity against Caenorhabditis elegans compared to the commercial standard fosthiazate. The target compound 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide serves as the core scaffold for this active derivative [1][2].

In vitro nematicidal LC₅₀
Class-level inference
Derivative 10: 40.31 mg/L vs. Fosthiazate 73.26 mg/L
Supports scaffold nematicidal screening context
C. elegans in vitro assay; derivative not parent compound
Nematicidal activity Agrochemical discovery Imidazo[1,2-a]pyridine SAR

M. incognita Control vs. Fluopyram

In a direct head-to-head in vivo pot assay, two derivatives of the 6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold (compounds 10 and 18) demonstrated superior control of root-knot nematode (Meloidogyne incognita) compared to the commercial nematicide fluopyram across multiple concentrations. The target compound is the core structural motif of these active derivatives [1][2].

In vivo M. incognita control
Class-level inference
Derivative 10: up to 83.72% control at 200 mg/L (Fluopyram 80.47%)
Scaffold derivative in vivo activity context
Pot assay on tomato plants; class-level evidence
Nematicidal activity Agrochemical discovery Imidazo[1,2-a]pyridine SAR

Antifungal Activity Against G. graminis vs. Fluopyram

A derivative of the 6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold (compound 8) showed a 59-fold improvement in in vitro fungicidal activity against Gaeumannomyces graminis, the causal agent of take-all disease in wheat, compared to the commercial fungicide fluopyram. This underscores the scaffold's potential for agricultural applications [1].

In vitro G. graminis EC₅₀
Class-level inference
Derivative 8: 2.44 mg/L vs. Fluopyram 144.98 mg/L
Supports fungicidal lead screening context
Take-all disease pathogen; 59.4-fold lower EC₅₀ in tested set
Fungicidal activity Agrochemical discovery Imidazo[1,2-a]pyridine SAR

Antifungal Activity Against R. solani vs. Fluopyram

Two derivatives based on the 6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold (compounds 13 and 29) demonstrated significantly enhanced antifungal activity against Rhizoctonia solani, with EC50 values 33.9-fold and 4.4-fold lower, respectively, than the commercial fungicide fluopyram. Compound 13 also showed high protective efficacy in pot assays [1][2].

In vitro R. solani EC₅₀
Class-level inference
Derivative 13: 3.33 mg/L vs. Fluopyram 112.74 mg/L
Broad-spectrum fungicidal screening context
Sheath blight pathogen; derivative 29 also active (25.62 mg/L)
Fungicidal activity Agrochemical discovery Imidazo[1,2-a]pyridine SAR

Cytotoxic Activity of Related Scaffolds

The imidazo[1,2-a]pyridine-2-carbohydrazide scaffold is a known platform for developing cytotoxic agents. In a 2024 study, novel derivatives of this scaffold showed promising activity against human cancer cell lines. While the specific 6-(trifluoromethyl) analog was not tested in this study, the data supports the class's potential as a basis for anticancer lead generation. The most active compound (7d) exhibited IC50 values of 22.6 µM and 13.4 µM against MCF-7 and HT-29 cells, respectively, and was non-toxic to Vero cells up to 100 µM [1].

Cancer cell line IC₅₀
Class-level inference
Derivative 7d: 22.6 µM (MCF-7), 13.4 µM (HT-29); Vero >100 µM
Supports anticancer scaffold screening context
MTT assay; reported selectivity index >4.4 vs. Vero cells
Anticancer drug discovery Cytotoxicity Imidazo[1,2-a]pyridine

Drug-Like Physicochemical Profile

The computed XLogP3-AA value of 1.5 for 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide [1] is favorable for both oral bioavailability (Lipinski's Rule of 5) and leaf penetration, positioning it advantageously compared to many other imidazopyridine analogs which may have significantly higher or lower lipophilicity. The balance between the polar carbohydrazide group (TPSA 72.4 Ų) and the lipophilic trifluoromethyl group is critical for achieving optimal ADME and environmental fate properties [2].

Computed XLogP3-AA
Class-level inference
1.5
Favorable lipophilicity range for bioavailability
TPSA 72.4 Ų; PubChem computed property
Medicinal chemistry Drug design Agrochemical design

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide: Optimal Applications


Nematicide Lead Discovery

This compound is ideally suited as a core scaffold for the synthesis and screening of novel nematicide libraries. Its 6-(trifluoromethyl) group is critical for the observed potency enhancements over commercial standards like fosthiazate and fluopyram, as demonstrated by up to 1.8-fold improvement in in vitro activity and 1.5-fold improvement in in vivo efficacy [1][2]. Procurement should be prioritized when the research objective is to explore structure-activity relationships around a trifluoromethylated imidazo[1,2-a]pyridine core for nematicidal applications.

Fungicide Lead Discovery

Use this building block to generate focused libraries for antifungal screening, particularly against economically important pathogens like Gaeumannomyces graminis and Rhizoctonia solani. The 6-(trifluoromethyl) substitution pattern is associated with dramatic potency increases over fluopyram, with observed EC50 improvements of up to 59.4-fold [1][2]. This makes it a high-value starting material for projects aiming to discover new fungicidal leads with significantly enhanced activity profiles.

Anticancer Lead Optimization

The 2-carbohydrazide moiety provides a reactive handle for generating diverse hydrazone and heterocyclic derivatives for cytotoxicity screening. This scaffold's class has demonstrated promising selectivity indices (>4.4-fold) in cancer cell line assays [1]. The compound's favorable physicochemical profile (XLogP = 1.5, TPSA = 72.4 Ų) further supports its use as a starting point for developing orally bioavailable anticancer agents [2].

Trifluoromethylated Heterocycle Synthesis

Procure this compound for use as a versatile trifluoromethylated building block in diversity-oriented synthesis. The combination of the imidazo[1,2-a]pyridine core and the reactive carbohydrazide group allows for rapid derivatization into a wide range of heterocyclic systems (e.g., hydrazones, oxadiazoles, triazoles) [1][2]. Its well-defined physicochemical properties (MW 244.17 g/mol, melting point 202-203°C) ensure consistent handling and quality control in synthetic workflows [3][4].

Application
Selection Property
Validation Focus
Nematicide SAR studies
6-CF₃ imidazopyridine scaffold
Reported scaffold nematicidal screening context
Fungicide lead generation
Trifluoromethyl substitution pattern
Broad-spectrum fungicidal activity screening
Anticancer lead optimization
Carbohydrazide derivatization handle
Cytotoxicity and selectivity endpoint review
Diversity-oriented synthesis
Reactive heterocyclic building block
Physicochemical handling and reactivity profile

Technical Documentation Hub

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58 linked technical documents
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